Primary vs. Secondary Allylic Alcohol: Regioisomeric Identity and Absence of Chirality
The target compound is a primary allylic alcohol (hydroxyl located on the terminal carbon of the propenyl chain), making the molecule achiral because the carbon bearing the –OH group is not a stereogenic center . In contrast, the regioisomer 1-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS 1487081-22-0) is a secondary allylic alcohol where the hydroxyl-bearing carbon is directly attached to the pyrazole ring, generating one asymmetric atom and producing a racemic (±) mixture unless resolved . This difference is critical for programs that require stereochemically homogeneous compounds for target engagement studies or crystallography, as the achiral nature of the target eliminates enantiomeric uncertainty in biological assays and simplifies QC by removing the need for chiral HPLC.
| Evidence Dimension | Presence of stereogenic centers (asymmetric atoms) |
|---|---|
| Target Compound Data | 0 asymmetric atoms (achiral molecule) |
| Comparator Or Baseline | 1-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol: 1 asymmetric atom (racemic mixture unless chirally resolved) |
| Quantified Difference | Achiral (0) vs. chiral (1 stereocenter); the comparator requires chiral separation to obtain a single enantiomer |
| Conditions | Structural analysis based on canonical SMILES and InChI; vendor-reported asymmetric atom count |
Why This Matters
An achiral compound eliminates enantiomeric variability in biological screening, reducing false-positive/false-negative rates and removing the cost and complexity of chiral resolution during procurement or scale-up.
